N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide
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Overview
Description
N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide is a complex organic compound that belongs to the class of isonicotinamide derivatives. These compounds are known for their broad range of biological activities and are often used in various scientific research applications. The structure of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide includes a pyrimidine ring substituted with diethylamino and methoxy groups, as well as an isonicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-methoxypyrimidine with diethylamine to form 2-(diethylamino)-4-methoxypyrimidine. This intermediate is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-(Diethylamino)-4-hydroxypyrimidin-5-yl)isonicotinamide.
Reduction: Formation of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide . Additionally, it can interact with nucleic acids and proteins, altering their function and stability .
Comparison with Similar Compounds
N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide can be compared with other isonicotinamide derivatives such as:
Nicotinamide: Known for its role in cellular metabolism and as a precursor for NAD+ synthesis.
Isonicotinamide: Similar in structure but with different biological activities and applications.
Nicotinic acid: Used as a vitamin and in the treatment of hyperlipidemia.
The uniqueness of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
915962-89-9 |
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Molecular Formula |
C15H19N5O2 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[2-(diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H19N5O2/c1-4-20(5-2)15-17-10-12(14(19-15)22-3)18-13(21)11-6-8-16-9-7-11/h6-10H,4-5H2,1-3H3,(H,18,21) |
InChI Key |
CHAFWWIFDKPQQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=N1)OC)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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